An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. The trifluoromethylpyridine (TFMP) motif, in particular, has emerged as a privileged structural unit, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability.[1][2][3] Within this class of compounds, 2-Chloro-4-(trifluoromethyl)pyridine stands out as a critical and versatile intermediate. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it a highly sought-after building block for the synthesis of complex, high-value molecules.[4][5] This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 2-Chloro-4-(trifluoromethyl)pyridine, offering practical insights for researchers and professionals in the chemical and pharmaceutical industries.
Core Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective application in synthesis. The key characteristics of 2-Chloro-4-(trifluoromethyl)pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 81565-18-6 | [6] |
| Molecular Formula | C₆H₃ClF₃N | [6] |
| Molecular Weight | 181.54 g/mol | [6] |
| Appearance | Colorless oil | [7] |
| Density | 1.411 g/mL at 25 °C | |
| Melting Point | -19 °C | |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [6] |
Spectroscopic analysis is crucial for the identification and characterization of this compound. A detailed study combining experimental and theoretical (DFT) methods has provided a comprehensive understanding of its vibrational and NMR spectra.[8] The gauge-independent atomic orbital (GIAO) method has been employed to calculate the ¹H and ¹³C NMR chemical shifts, providing a valuable reference for researchers.[8]
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine: A Strategic Overview
The efficient synthesis of 2-Chloro-4-(trifluoromethyl)pyridine is a topic of significant interest due to the compound's high value as an intermediate.[4] Traditional methods often rely on the functionalization of pre-existing pyridine rings, which can be challenging and costly.[4] More innovative approaches focus on constructing the pyridine ring from acyclic precursors, which can offer milder reaction conditions and higher yields.[4]
One notable synthetic route starts from vinyl n-butyl ether. This method involves the synthesis of 4-butoxy-1,1,1-trifluoro-3-buten-2-one, which then reacts with trimethylphosphonoacetate. The resulting intermediate undergoes cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine, which is subsequently chlorinated to yield the final product.[4] This approach is advantageous for its potential for large-scale synthesis under mild conditions.[4]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Chloro-4-(trifluoromethyl)pyridine is dominated by the interplay between the pyridine nitrogen, the chlorine atom at the 2-position, and the trifluoromethyl group at the 4-position. The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring and makes it less susceptible to electrophilic substitution.[5]
The chlorine atom at the 2-position, however, is a key handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Chloropyridines are known to be challenging substrates for this reaction due to the strong carbon-chlorine bond.[9] However, with the appropriate choice of catalyst, ligand, and base, 2-Chloro-4-(trifluoromethyl)pyridine can be successfully coupled with a range of arylboronic acids to generate 2-aryl-4-(trifluoromethyl)pyridines.[10] These products are valuable scaffolds in medicinal chemistry.[10]
Conceptual Diagram of a Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine moiety is a key structural feature in a number of active pharmaceutical ingredients and agrochemicals.[2][3] The unique properties imparted by this group can lead to improved efficacy, selectivity, and pharmacokinetic profiles. 2-Chloro-4-(trifluoromethyl)pyridine serves as a crucial starting material for the synthesis of these complex molecules.
For instance, trifluoromethylpyridine derivatives have been incorporated into compounds with potential antiviral, anti-tumor, and antibacterial activities.[5] In the agrochemical sector, these derivatives are found in herbicides, insecticides, and fungicides.[1][2] The ability to readily introduce diverse aryl groups at the 2-position via cross-coupling reactions makes 2-Chloro-4-(trifluoromethyl)pyridine an invaluable tool for generating libraries of novel compounds for biological screening.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 2-Chloro-4-(trifluoromethyl)pyridine. It is classified as a hazardous substance and is harmful if swallowed, in contact with skin, or if inhaled.[11][12] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[11][13] It is imperative to consult the Safety Data Sheet (SDS) before use and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][14]
Conclusion
2-Chloro-4-(trifluoromethyl)pyridine is a strategically important building block in modern chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a reactive chlorine handle and an electron-withdrawing trifluoromethyl group on a pyridine scaffold allows for the efficient construction of complex and biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity profile, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and crop protection agents.
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